Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate
Description
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate is a heterocyclic compound featuring a pyrrolidinone (5-membered lactam) ring fused with an α-chloro ester moiety. Such compounds are typically synthesized via cyclocondensation reactions involving α-chloro esters and heterocyclic precursors, as observed in related systems .
Properties
CAS No. |
652151-66-1 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl 2-chloro-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C8H10ClNO3/c1-2-13-8(12)7(9)5-3-4-6(11)10-5/h2-4H2,1H3,(H,10,11) |
InChI Key |
BFRSUJOWDFMEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC(=O)N1)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Core Structure
The construction of the 5-oxopyrrolidine framework remains a critical initial step in most synthetic routes. This can be achieved through cyclization of appropriate linear precursors containing amine and carboxylic acid functionalities or through modification of preexisting heterocyclic systems.
Chlorination and Esterification
The incorporation of the chloro substituent and the ethyl ester group can be accomplished either simultaneously or in sequential steps, depending on the specific synthetic route employed.
Specific Preparation Methods
Method 1: Base-Catalyzed Synthesis with Ethyl Chloroacetate
One of the most direct approaches to synthesizing this compound involves the reaction of 5-oxopyrrolidine derivatives with ethyl chloroacetate under basic conditions. This method is analogous to the synthesis of related compounds described in the literature.
Reaction Scheme:
5-Oxopyrrolidine + Ethyl chloroacetate → this compound
Procedure:
- In a round-bottomed flask equipped with a reflux condenser, 5-oxopyrrolidine (1 equivalent) is dissolved in anhydrous acetonitrile.
- Potassium carbonate (2 equivalents) is added as a base.
- Ethyl chloroacetate (1.5 equivalents) is added dropwise to the mixture.
- The reaction mixture is heated at 50°C for 1.5-2 hours with constant stirring.
- After completion (monitored by TLC), the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel chromatography to yield the target compound.
This method typically provides yields ranging from 78-90%, with high purity of the final product.
Method 2: Multi-Component Catalytic Synthesis
Another approach involves a multi-component reaction using ethyl chloroacetoacetate (or its 4-chloro isomer) with suitable nitrogen-containing compounds in the presence of a mild, non-nucleophilic base such as triethylamine.
Reaction Scheme:
Ethyl 2-chloroacetoacetate + Cyanoacetamide → Ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate
This approach produces the closely related ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, which can be further modified to obtain this compound through appropriate functional group transformations.
The reaction proceeds under stoichiometric conditions to yield ethyl (4-cyano-2-hydroxy-5-oxopyrrolidin-2-yl)acetate intermediates, which undergo acid-catalyzed dehydration to form the desired ylidene product. This method enables access to a library of structurally diverse pyrrolidine derivatives from commercially available starting materials.
Method 3: Synthesis via Pyridine Derivatives
An alternative approach involves the transformation of pyridine derivatives into the target pyrrolidine structure. This method draws parallels from the synthesis of related compounds such as ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate.
Procedure:
- 5-Chloro-2-hydroxypyridine (1 equivalent) is suspended in acetonitrile.
- Potassium carbonate (2 equivalents) and ethyl bromoacetate (1.5 equivalents) are added.
- The mixture is stirred for 1.25 hours at 50°C.
- The reaction mixture is worked up by pouring into brine and extracting with ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- The resulting intermediate undergoes further transformations to yield the target pyrrolidine structure.
This method has been reported to give yields of approximately 90% for related compounds, with high purity after silica gel chromatography.
Reaction Conditions and Parameters
The optimization of reaction conditions plays a crucial role in the successful synthesis of this compound. Table 1 summarizes key reaction parameters across different synthetic methods.
Table 1: Reaction Conditions for Different Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Temperature | 50°C | Room temperature to 50°C | 50°C |
| Solvent | Acetonitrile | Varies (THF, DCM) | Acetonitrile |
| Base | K₂CO₃ | Triethylamine | K₂CO₃ |
| Reaction Time | 1.25-2 hours | 10-15 hours | 1.25 hours |
| Catalyst | None | Acid catalyst for dehydration | None |
| Molar Ratio (Reactants) | 1:1.5:2 (Substrate:Chloroacetate:Base) | 1:1 (Stoichiometric) | 1:1.5:2 (Substrate:Bromoacetate:Base) |
| Yield Range | 78-90% | 75-85% | ~90% |
Temperature control is particularly critical for the selective formation of the desired isomer. Higher temperatures can lead to side reactions, while insufficient heating may result in incomplete conversion. The choice of solvent also significantly impacts reaction efficiency, with polar aprotic solvents generally providing optimal results.
Purification and Characterization
Following synthesis, the purification and characterization of this compound are essential steps to ensure product quality and structural confirmation.
Purification Techniques
Common purification methods include:
- Column Chromatography : Typically performed using silica gel with ethyl acetate/hexane gradient elution systems.
- Recrystallization : Often accomplished from ethanol or ethanol/water mixtures.
- Precipitation : Sometimes employed by adding non-polar solvents to concentrated solutions.
Characterization Data
The structural characterization of this compound can be performed using various analytical techniques. Table 2 presents typical spectroscopic data for the compound and closely related derivatives.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Characteristic Features | Observed Values |
|---|---|---|
| ¹H NMR | Ethyl ester CH₃ | Triplet at δ 1.20-1.35 ppm |
| Ethyl ester CH₂ | Quartet at δ 4.15-4.25 ppm | |
| Pyrrolidine CH₂ | Multiplets at δ 2.50-3.10 ppm | |
| ¹³C NMR | C=O (pyrrolidone) | δ 167-170 ppm |
| C=O (ester) | δ 164-166 ppm | |
| C=C (ylidene) | δ 135-140 ppm | |
| IR | C=O (pyrrolidone) | 1670-1680 cm⁻¹ |
| C=O (ester) | 1730-1740 cm⁻¹ | |
| C=C (ylidene) | 1600-1620 cm⁻¹ | |
| Mass Spectrometry | [M+H]⁺ | Molecular weight + 1 |
| [M+Na]⁺ | Molecular weight + 23 |
For related compounds such as (Z)-Methyl 2-(5-Ethyl-2-Oxo-1-Phenylpyrrolidin-3-Ylidene)acetate, the ¹H NMR spectrum typically shows a characteristic singlet at δ 6.17 ppm for the ylidene =CH group, which serves as a diagnostic marker for this structural feature.
Comparative Analysis of Preparation Methods
Each synthetic approach to this compound offers distinct advantages and limitations. Table 3 provides a comparative analysis of the different preparation methods.
Table 3: Comparative Analysis of Preparation Methods
| Aspect | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Materials | 5-Oxopyrrolidine, Ethyl chloroacetate | Ethyl chloroacetoacetate, Cyanoacetamide | Pyridine derivatives |
| Complexity | Low to moderate | Moderate | Moderate to high |
| Number of Steps | 1-2 | 2-3 | 2-3 |
| Reaction Time | Short (1.25-2 hours) | Long (10-15 hours) | Short (1.25 hours) |
| Overall Yield | High (78-90%) | Moderate to high (75-85%) | High (~90%) |
| Scalability | Good | Moderate | Good |
| Functional Group Tolerance | Moderate | High | Moderate |
| Stereoselectivity | High (Z-isomer favored) | High (Z-isomer favored) | Variable |
| Cost of Reagents | Low | Moderate | Low to moderate |
Method 1 offers the advantage of simplicity and high yields, making it suitable for large-scale synthesis. Method 2 provides greater versatility in terms of functional group compatibility but requires longer reaction times. Method 3 may be preferred when starting from pyridine-based precursors that are readily available.
Mechanistic Considerations
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The formation of the ylidene moiety typically proceeds through a sequence of nucleophilic substitution, condensation, and elimination steps.
In Method 1, the reaction likely involves initial N-alkylation of the pyrrolidine nitrogen with ethyl chloroacetate, followed by base-promoted enolization and elimination to form the exocyclic double bond. The stereoselectivity favoring the Z-isomer can be attributed to thermodynamic control and steric factors that favor the more stable configuration.
For Method 2, the reaction proceeds through a multi-component process where the nucleophilic attack of cyanoacetamide on the chloroacetoacetate generates an intermediate that undergoes cyclization to form the pyrrolidine ring. Subsequent dehydration under acid catalysis leads to the formation of the ylidene functionality.
Chemical Reactions Analysis
Types of Reactions
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of more oxidized compounds, such as carboxylic acids.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine, including ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate, exhibit significant anticancer properties. In vitro studies have shown that these compounds can selectively target cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism of action appears to involve induction of apoptosis and interference with cellular proliferation pathways.
Key Findings:
- Cytotoxicity : Compounds were tested at a concentration of 100 µM, showing varying degrees of cytotoxicity compared to cisplatin, a standard chemotherapy drug. Some derivatives demonstrated higher potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .
- Structure-Activity Relationship : The activity was found to be structure-dependent, with specific substitutions enhancing efficacy against cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have indicated that certain derivatives possess activity against multidrug-resistant strains of bacteria.
Key Findings:
- Target Pathogens : The compound was screened against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives exhibited selective antimicrobial activity against these resistant strains .
- Mechanism of Action : The proposed mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition Potential
Another area of interest is the potential for this compound to act as an enzyme inhibitor. Preliminary studies suggest that it may inhibit acetylcholinesterase, an enzyme involved in neurotransmitter regulation.
Key Findings:
- Inhibition Studies : Initial assays indicate that certain derivatives could effectively inhibit acetylcholinesterase activity, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Study on Anticancer Efficacy
A study published in MDPI examined the anticancer efficacy of 5-oxopyrrolidine derivatives, establishing a correlation between structural modifications and enhanced cytotoxic effects on cancer cells. The study highlighted the potential for developing new anticancer agents from these compounds .
Case Study on Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related compounds against clinically significant pathogens. The results indicated that specific structural features significantly enhanced the antimicrobial potency against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The chloro group and the pyrrolidinone ring play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetate
This pyrimidine derivative shares a chloro group and ester functionality with the target compound. However, the pyrimidine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic, strained pyrrolidinone ring. Such derivatives are often intermediates in pharmaceutical syntheses, leveraging the pyrimidine scaffold’s DNA/RNA mimicry .
Ethyl Chloro[(4-methoxyphenyl)hydrazono]acetate
This hydrazone-containing compound features a reactive hydrazono group instead of a pyrrolidinone ring. The hydrazono moiety facilitates condensation reactions (e.g., with carbonyl compounds), whereas the pyrrolidinone in the target compound may participate in hydrogen bonding or act as a hydrogen-bond acceptor. The 4-methoxyphenyl group in this derivative also introduces electron-donating effects, altering reactivity in electrophilic substitutions .
Pyrrolidinone and Lactam Derivatives
Ethyl 2,3-Dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate
This isothiazolo-pyridine hybrid contains a lactam (3-oxo) group similar to the pyrrolidinone in the target compound. The isothiazole ring introduces sulfur, which can participate in redox reactions or coordinate metals.
Pyrazolo-Oxothiazolidines (e.g., Compound 7f)
These derivatives combine pyrazole and thiazolidine rings with an oxo group. While lacking a lactam, their thiazolidine ring shares conformational flexibility with pyrrolidinone.
Halogenated Pyridine Derivatives
Ethyl 2-(5-Iodopyridin-2-yl)acetate
The iodo substituent in this pyridine derivative increases molecular weight and polarizability compared to the chloro group in the target compound. Iodine’s larger atomic radius may sterically hinder reactions, whereas chlorine’s smaller size allows for faster nucleophilic substitutions. Such iodinated compounds are often used in radiolabeling or cross-coupling reactions .
Ethyl (2E)-2-(5-Bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
The cyano group and bromine in this derivative create a highly electrophilic system. The conjugated enone and cyano groups enable Michael additions, whereas the pyrrolidinone in the target compound may favor cycloadditions or hydrogen-bond-mediated interactions .
Structural and Functional Data Comparison
Biological Activity
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various cell lines and pathogens.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with appropriate hydrazine derivatives, leading to the formation of 5-oxopyrrolidine structures. This synthetic pathway is crucial for developing derivatives with enhanced biological activities.
The anticancer properties of this compound have been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
2.2 Efficacy Studies
In vitro studies have shown that compounds related to this compound exhibit significant cytotoxicity against A549 cells. For instance, derivatives demonstrated varying degrees of viability reduction in treated cells compared to controls like cisplatin. The following table summarizes the anticancer activity observed in different studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 50 | |
| Compound 21 (5-nitrothiophene derivative) | A549 | 40 | |
| Compound 15 (carboxylic acid derivative) | A549 | 66 |
3.1 Spectrum of Activity
The antimicrobial activity of this compound has been assessed against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibits selective activity against Gram-positive bacteria, which is particularly relevant given the rise in antibiotic resistance.
3.2 Minimum Inhibitory Concentration (MIC)
The following table outlines the MIC values for various derivatives against selected pathogens:
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus (MRSA) | 32 | |
| Compound 21 (5-nitrothiophene derivative) | S. aureus | 16 | |
| Compound 15 (carboxylic acid derivative) | E. coli | >64 |
4. Case Studies
Several case studies have demonstrated the effectiveness of this compound and its derivatives:
- Study on Anticancer Activity : In a study involving A549 cells, it was found that treatment with this compound resulted in a significant reduction in cell viability, suggesting strong anticancer properties comparable to standard chemotherapeutics like cisplatin .
- Antimicrobial Resistance : Another study highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, demonstrating that it could serve as a potential scaffold for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
